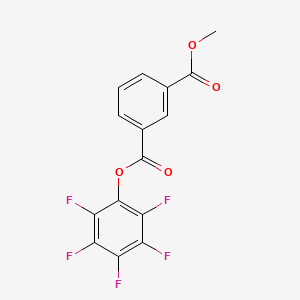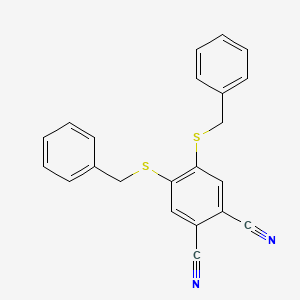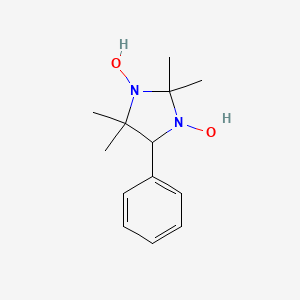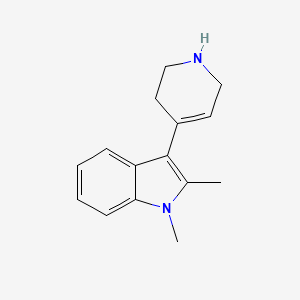![molecular formula C16H20O4 B14247783 Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate CAS No. 214341-93-2](/img/structure/B14247783.png)
Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a hexa-2,4-dienoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate typically involves the esterification of 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate can be compared with similar compounds such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-(2-Phenylethyl)chromones: Isolated from natural sources and exhibit significant antimicrobial activities.
Indole derivatives: Display various biological potentials and are used in drug development.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
214341-93-2 |
|---|---|
Fórmula molecular |
C16H20O4 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate |
InChI |
InChI=1S/C16H20O4/c1-3-20-16(17)7-5-4-6-12-19-13-14-8-10-15(18-2)11-9-14/h4-11H,3,12-13H2,1-2H3 |
Clave InChI |
PBPOCWXJMGJVEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC=CCOCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)
![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)


![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)

![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)





![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)
